Journal Name:Macromolecular Research
Journal ISSN:1598-5032
IF:2.127
Journal Website:http://www.springerlink.com/content/121720/?Content+Status=Accepted
Year of Origin:2002
Publisher:Polymer Society of Korea
Number of Articles Per Year:174
Publishing Cycle:Bimonthly
OA or Not:Not
Odor reduction using hydrogen sulfide-removing bacteria in sludge filtration systems: Ferrous-oxidizing bacteria and sulfur-oxidizing bacteria
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-03-04 , DOI: 10.1016/j.jbiosc.2023.02.005
The preconditioning of digested sludge in sludge filtration systems produces hydrogen sulfide (H2S), a major odor-causing source. This study evaluated the effects of adding H2S-removing bacteria to sludge-filtration systems. Ferrous-oxidizing bacteria (FOB) and sulfur-oxidizing bacteria (SOB) were mass-cultivated in a hybrid bioreactor equipped with an internal circulation system. In this bioreactor, FOB and SOB effectively removed >99% of H2S; however, the acidic conditions created by adding a coagulant during digested sludge preconditioning were more favorable for FOB than for SOB. In batch tests, SOB and FOB removed 94 ± 1.1% and 99 ± 0.1% of H2S, respectively; therefore, digested sludge preconditioning proved more suitable for FOB activity than SOB activity. The results revealed that the optimal FOB addition ratio was 0.2%, validated using a pilot filtration system. Moreover, the 57.5 ± 2.9 ppm H2S generated in the sludge preconditioning step was reduced to 0.01 ± 0.01 ppm after adding 0.2% FOB. Therefore, the results of this study will be useful because they provide a process for biologically removing odor-causing sources without affecting the dewatering efficiency of the filtration system.
Detail
Orientation of Cel5A and Xyn10B in a fusion construct is important in facilitating synergistic degradation of plant biomass polysaccharides
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-02-23 , DOI: 10.1016/j.jbiosc.2022.11.002
One approach to achieve efficient and economical saccharification of plant biomass would be using thermostable and multifunctional enzymes from hyperthermophiles such as Thermotoga maritima. Thus, the bifunctional constructs, Cel5A-Xyn10B and Xyn10B-Cel5A, were produced by fusing cellulase Cel5A at the N- and C-terminals of xylanase Xyn10B, respectively. The Cel5A-Xyn10B fusion construct showed cellulase activity of 1483 U μmol−1 against carboxymethyl cellulose, which was nearly the same as that of Cel5A in the free form. However, xylanase activity of this construct increased by 2-fold against beechwood xylan as compared to that of Xyn10B in free form. The synergistic effect between Cel5A and Xyn10B in the form of Cel5A-Xyn10B fusion resulted an overall increase in the release of reducing sugars. However, Xyn10B-Cel5A showed about 60% decrease in activities of both the component enzymes as compared to their activities in the free form. Both the fusion constructs were active in a wide range of pH from 4.0 to 9.0 and temperatures from 50 to 90 °C. Nearly 80% of cellulase and xylanase activities were retained in Cel5A-Xyn10B fusion after incubation at 60 °C for 1 h. Secondary structures of the component enzymes were retained in the Cel5A-Xyn10B fusion as observed by circular dichroism spectroscopy. Docking and simulation studies suggested that the enhanced xylanase activity in Cel5A-Xyn10B was due to the high binding energy, favorable orientation of the active sites, as well as relative positioning of the active site residues of Cel5A and Xyn10B in closer vicinity, which facilitated the substrate channeling.
Detail
Thyme essential oil fostering the efficacy of aqueous extract of licorice against fungal phytopathogens of Capsicum annuum L.
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-03-31 , DOI: 10.1016/j.jbiosc.2023.03.003
Capsicum annuum L. production is impeded by various biotic factors, including fungal diseases caused by Colletotrichum capsici, Pythium aphanidermatum, and Fusarium oxysporum. Various plant extracts and essential oils are increasingly used to control different plant diseases. In this study, licorice (Glycyrrhiza glabra) cold water extract (LAE) and thyme (Thymus vulgaris) essential oil (TO) were found to be highly effective against the C. annuum pathogens. LAE at 200 mg ml−1 demonstrated the maximum antifungal activity of 89.9% against P. aphanidermatum, whereas TO at 0.25 mg ml−1 showed 100% inhibition of C. capsici. However, when used in combination, much lower doses of these plant protectants (100 mg ml−1 LAE and 0.125 mg ml−1 TO) exhibited a synergistic effect in controlling the fungal pathogens. Metabolite profiling using gas chromatography-mass spectrometry and high resolution-liquid chromatography-mass spectrophotometry analysis showed the presence of several bioactive compounds. Enhanced cellular components leakage revealed damage to the fungal cell wall and membrane due to and LAE treatment, which can be attributed to the TO lipophilicity and triterpenoid saponins of LAE. TO and LAE treatments also caused a reduction in ergosterol biosynthesis might be due to the presence of thymol and sterol components in the botanicals. Although the aqueous extracts have a low preparation cost, their uses are limited by modest shelf life and lacklustre antifungal effect. We have shown that these limitations can be bypassed by combining oil (TO) with the aqueous extract (LAE). This study further opens the avenues for utilizing these botanicals against other fungal phytopathogens.
Detail
Recent research advances on non-linear phenomena in various biosystems
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.jbiosc.2023.03.012
All biological phenomena can be classified as open, dissipative and non-linear. Moreover, the most typical phenomena are associated with non-linearity, dissipation and openness in biological systems. In this review article, four research topics on non-linear biosystems are described to show the examples from various biological systems. First, membrane dynamics of a lipid bilayer for the cell membrane is described. Since the cell membrane separates the inside of the cell from the outside, self-organizing systems that form spatial patterns on membranes often depend on non-linear dynamics. Second, various data banks based on recent genomics analysis supply the data including vast functional proteins from many organisms and their variable species. Since the proteins existing in nature are only a very small part of the space represented by amino acid sequence, success of mutagenesis-based molecular evolution approach crucially depends on preparing a library with high enrichment of functional proteins. Third, photosynthetic organisms depend on ambient light, the regular and irregular changes of which have a significant impact on photosynthetic processes. The light-driven process proceeds through many redox couples in the cyanobacteria constituting chain of redox reactions. Forth topics focuses on a vertebrate model, the zebrafish, which can help to understand, predict and control the chaos of complex biological systems. In particular, during early developmental stages, developmental differentiation occurs dynamically from a fertilized egg to divided and mature cells. These exciting fields of complexity, chaos, and non-linear science have experienced impressive growth in recent decades. Finally, future directions for non-liner biosystems are presented.
Detail
Longitudinal gut mycobiota changes in Japanese infants during first three years of life
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-02-04 , DOI: 10.1016/j.jbiosc.2023.01.007
Although fungi can have a large impact on host health through the stimulation of the immune system and toxin production, few studies have investigated the gut mycobiota during infancy, a period during which sensitivity to internal and external stimuli is high. To capture the trend in fungal colonization during infancy, we evaluated the gut mycobiota of ten Japanese infants during the first 3 years of life. Infants had two major phyla, Ascomycota (68.9%) and Basidiomycota (29.6%), and the most abundant genus was Saccharomyces (26.8%), followed by Malassezia (18.5%), Candida (12.3%), Meyerozyma (8.5%), and Penicillium (8.3%). Alpha diversity analysis revealed a significant decrease in fungal richness and evenness with age, suggesting adaptive selection of the colonizing species in the gut environment. Beta diversity analysis divided infant mycobiota into age-related clusters and showed discrete separation before and after weaning, suggesting shift in microenvironment via weaning. In the initial stage, a variety of fungal species that likely originated from an environment, such as Malassezia spp., was highly colonized and were replaced by yeasts, such as Saccharomyces, after weaning. Further studies are needed to shed light on how the passage of the series of fungal colonizations in infancy affects the development of the host immune system and the other homeostasis involved in health later in life.
Detail
Particle-tracking-based strategy for the optimization of agitation conditions in a suspension culture of human induced pluripotent stem cells in a shaking vessel
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-03-14 , DOI: 10.1016/j.jbiosc.2023.02.007
Suspension cultures are widely used for cell expansion in regenerative medicine and production. Shaking culture is one of the useful suspension culture methods that ensures gentle agitation. There are other shaking methods, including orbital shaking, reciprocating, and rocking; however, optimizing the shaking conditions for each method to meet cell culture requirements is time-consuming. In this study, we used a particle-tracking-based strategy for optimizing the agitation conditions. When the average accelerations of aggregates were calculated, high acceleration occurred periodically, and acceleration of the aggregates in orbital shaking was stable. Furthermore, the number of dead cells correlated with the average time of acceleration. We observed that cell growth was ideally maintained by factors such as optimal acceleration, aggregate formation, and cell death. These results indicate that the image-based analyses of aggregates help optimize the agitation conditions for the shaking suspension culture of induced pluripotent stem cells (iPSCs).
Detail
Enhancing the sensitivity of bacterial single-cell RNA sequencing using RamDA-seq and Cas9-based rRNA depletion
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-06-11 , DOI: 10.1016/j.jbiosc.2023.05.010
Bacterial populations exhibit heterogeneity in gene expression, which facilitates their survival and adaptation to unstable and unpredictable environments through the bet-hedging strategy. However, unraveling the rare subpopulations and heterogeneity in gene expression using population-level gene expression analysis remains a challenging task. Single-cell RNA sequencing (scRNA-seq) has the potential to identify rare subpopulations and capture heterogeneity in bacterial populations, but standard methods for scRNA-seq in bacteria are still under development, mainly due to differences in mRNA abundance and structure between eukaryotic and prokaryotic organisms. In this study, we present a hybrid approach that combines random displacement amplification sequencing (RamDA-seq) with Cas9-based rRNA depletion for scRNA-seq in bacteria. This approach allows cDNA amplification and subsequent sequencing library preparation from low-abundance bacterial RNAs. We evaluated its sequenced read proportion, gene detection sensitivity, and gene expression patterns from the dilution series of total RNA or the sorted single Escherichia coli cells. Our results demonstrated the detection of more than 1000 genes, about 24% of the genes in the E. coli genome, from single cells with less sequencing effort compared to conventional methods. We observed gene expression clusters between different cellular proliferation states or heat shock treatment. The approach demonstrated high detection sensitivity in gene expression analysis compared to current bacterial scRNA-seq methods and proved to be an invaluable tool for understanding the ecology of bacterial populations and capturing the heterogeneity of bacterial gene expression.
Detail
A unique case in which Kimoto-style fermentation was completed with Leuconostoc as the dominant genus without transitioning to Lactobacillus
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-03-30 , DOI: 10.1016/j.jbiosc.2023.03.007
The Kimoto-style fermentation starter is a traditional preparation method of sake brewing. In this process, specific microbial transition patterns have been observed within nitrate-reducing bacteria and lactic acid bacteria during the production process of the fermentation starter. We have characterized phylogenetic compositions and diversity of the bacterial community in a sake brewery performing the Kimoto-style fermentation. Comparing the time-series changes with other sake breweries previously reported, we found a novel type of Kimoto-style fermentation in which the microbial transition differed significantly from other breweries during the fermentation step. Specifically, the lactic acid bacteria, Leuconostoc spp. was a predominant species in the late stage in the preparation process of fermentation starter, on the other hand, Lactobacillus spp., which plays a pivotal role in other breweries, was not detected in this analysis. The discovery of this new variation of microbiome transition in Kimoto-style fermentation has further deepened our understanding of the diversity of sake brewing.
Detail
Recombinase polymerase amplification using novel thermostable strand-displacing DNA polymerases from Aeribacillus pallidus and Geobacillus zalihae
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-02-17 , DOI: 10.1016/j.jbiosc.2023.01.009
Recombinase polymerase amplification (RPA) is an isothermal DNA amplification reaction at around 41 °C using recombinase (Rec), single-stranded DNA-binding protein (SSB), and strand-displacing DNA polymerase (Pol). Component instability and the need to store commercial kits in a deep freezer until use are some limitations of RPA. In a previous study, Bacillus stearothermophilus Pol (Bst-Pol) was used as a thermostable strand-displacing DNA polymerase in RPA. Here, we attempted to optimize the lyophilization conditions for RPA with newly isolated thermostable DNA polymerases for storage at room temperature. We isolated novel two thermostable strand-displacing DNA polymerases, one from a thermophilic bacterium Aeribacillus pallidus (H1) and the other from Geobacillus zalihae (C1), and evaluated their performances in RPA reaction. Urease subunit β (UreB) DNA from Ureaplasma parvum serovar 3 was used as a model target for evaluation. The RPA reaction with H1-Pol or C1-Pol was performed at 41 °C with the in vitro synthesized standard UreB DNA. The minimal initial copy numbers of standard DNA from which the amplified products were observed were 600, 600, and 6000 copies for RPA with H1-Pol, C1-Pol, and Bst-Pol, respectively. Optimization was carried out using RPA components, showing that the lyophilized RPA reagents containing H1-Pol exhibited the same performance as the corresponding liquid RPA reagents. In addition, lyophilized RPA reagents with H1-Pol showed almost the same activity after two weeks of storage at room temperature as the freshly prepared liquid RPA reagents. These results suggest that lyophilized RPA reagents with H1-Pol are preferable to liquid RPA reagents for onsite use.
Detail
Downstream process intensification for biotechnologically generated hyaluronic acid: Purification and characterization
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.jbiosc.2023.06.003
Hyaluronic acid (HA), an anionic, non-sulfated glycosaminoglycan, has several clinical applications. This study examines several downstream methods for purifying HA with maximum recovery and purity. Following the fermentation of Streptococcus zooepidemicus MTCC 3523 to produce HA, the broth was thoroughly purified to separate cell debris and insoluble impurities using a filtration procedure and a variety of adsorbents for soluble impurities. Nucleic acids, proteins with high molecular weight, were successfully removed from the broth using activated carbons and XAD-7 resins. In contrast, insoluble and low molecular weight impurities were removed using diafiltration, with HA recovery of 79.16% and purity close to 90%. Different analytical and characterization procedures such as Fourier transform-infrared spectroscopy, X-ray diffraction, nuclear magnetic resonance, and scanning electron microscopy validated the presence, purity, and structure of HA. Microbial HA showed activity in tests for 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical-scavenging (4.87 ± 0.45 kmol TE/g), total antioxidant capacity (13.32 ± 0.52%), hydroxyl radical-scavenging (32.03 ± 0.12%), and reducing power (24.85 ± 0.45%). The outcomes showed that the precipitation, adsorption, and diafiltration processes are suitable for extracting HA from a fermented broth under the chosen operating conditions. The HA produced was of pharmaceutical grade for non-injectable applications.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 POLYMER SCIENCE 高分子科学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.80 36 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.editorialmanager.com/mare/default.aspx